REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[F:19])[C:7](=[O:20])[CH2:6][CH2:5]2.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>N1C=CC=CC=1>[F:19][C:13]1[CH:14]=[C:15]([F:18])[CH:16]=[CH:17][C:12]=1[O:11][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][CH2:6][C:7]2=[O:20])=[CH:3][C:2]=1[N:1]([S:22]([CH3:21])(=[O:24])=[O:23])[S:22]([CH3:21])(=[O:24])=[O:23].[F:19][C:13]1[CH:14]=[C:15]([F:18])[CH:16]=[CH:17][C:12]=1[O:11][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][CH2:6][C:7]2=[O:20])=[CH:3][C:2]=1[NH:1][S:22]([CH3:21])(=[O:24])=[O:23]
|
Name
|
5-amino-6-(2,4-difluorophenoxy)-1-indanone
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCC(C2=CC1OC1=C(C=C(C=C1)F)F)=O
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
16 hours at 20° C., the mixture was concentrated
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
the solution washed with 1 N hydrochloric acid
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=C(C=C3CCC(C3=C2)=O)N(S(=O)(=O)C)S(=O)(=O)C)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=C(C=C3CCC(C3=C2)=O)NS(=O)(=O)C)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |